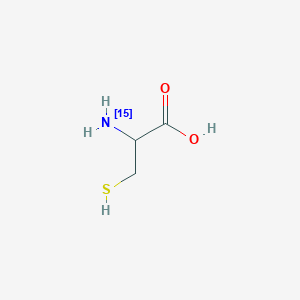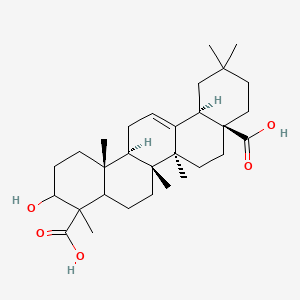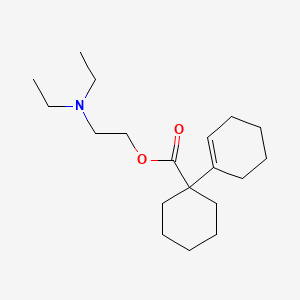![molecular formula C15H16O4 B580057 4-[4-(2-Hydroxypropoxy)phenoxy]phenol CAS No. 159600-64-3](/img/structure/B580057.png)
4-[4-(2-Hydroxypropoxy)phenoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Hydroxypropoxy)phenoxy]phenol is an organic compound with the molecular formula C15H16O4 and a molecular weight of 260.28 g/mol . This compound is characterized by the presence of two phenol groups connected by an ether linkage, with a hydroxypropoxy substituent on one of the phenol rings. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxypropoxy)phenoxy]phenol typically involves the reaction of 4-phenoxyphenol with 2-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
- Dissolve 4-phenoxyphenol and potassium carbonate in DMF.
- Add 2-chloropropanol to the reaction mixture.
- Heat the mixture to around 100°C and stir for several hours.
- Cool the reaction mixture and extract the product using an organic solvent such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous processes to enhance yield and efficiency. One such method includes the diazotization of corresponding anilines followed by decomposition of the diazonium salts in the presence of sulfuric acid . This method allows for large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Hydroxypropoxy)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to corresponding hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[4-(2-Hydroxypropoxy)phenoxy]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(2-Hydroxypropoxy)phenoxy]phenol involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage . The phenolic groups in the compound can donate hydrogen atoms to neutralize reactive oxygen species, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
4-[4-(2-Hydroxypropoxy)phenoxy]phenol can be compared with other similar compounds such as:
4-Phenoxyphenol: Lacks the hydroxypropoxy group, making it less hydrophilic and potentially less biologically active.
4-(2-Hydroxyethoxy)phenol: Has a shorter ethoxy chain instead of the propoxy chain, which may affect its solubility and reactivity.
4-(4-Hydroxyphenoxy)phenol: Contains a hydroxy group directly attached to the phenoxy ring, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific hydroxypropoxy substituent, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[4-(2-hydroxypropoxy)phenoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-11(16)10-18-13-6-8-15(9-7-13)19-14-4-2-12(17)3-5-14/h2-9,11,16-17H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDORWJHXEWLXOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)

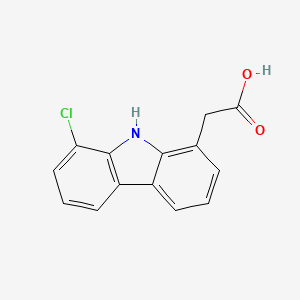
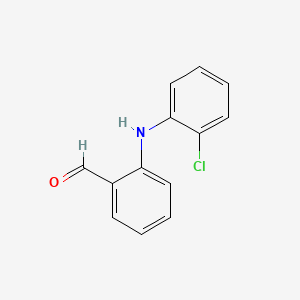
![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)
![[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate](/img/structure/B579984.png)

![9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)
![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)
